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molecular formula C9H13NO B8367526 1-t-Butyl-4-pyridone

1-t-Butyl-4-pyridone

Cat. No. B8367526
M. Wt: 151.21 g/mol
InChI Key: JBZBSAVZLZDDDV-UHFFFAOYSA-N
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Patent
US04855420

Procedure details

The starting material may be prepared as follows: A solution of 4-pyrone (730 mg.) in t-butylamine (3.0 ml.) was set aside for 3 days. The excess t-butylamine was evaporated under reduced pressure and the residue was purified by chromatography on Kieselgel 60 (20 g.) eluting with methylene chloride/MeOH 100:0 to 90:10 v/v to give 1-t-butyl-4-pyridone (530 mg.) N.m.r. in solvent A:-1.55(s, 9H); 6.4(d, 2H); 7.6(d, 2H). This material was chlorinated as described in the second part of Example 56 to give 4-chloro-1-t-butylpyridiniumtoluene-p-sulphonate.
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[C:8]([NH2:12])([CH3:11])([CH3:10])[CH3:9]>>[C:8]([N:12]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1)([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
O1C=CC(C=C1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
CUSTOM
Type
CUSTOM
Details
The excess t-butylamine was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on Kieselgel 60 (20 g.)
WASH
Type
WASH
Details
eluting with methylene chloride/MeOH 100:0 to 90:10 v/v

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1C=CC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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